molecular formula C22H18Cl2N2O4S B4924233 N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4924233
M. Wt: 477.4 g/mol
InChI Key: FSZHYMSHUBYXET-UHFFFAOYSA-N
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Description

N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By binding to the allosteric site of mGluR5, N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide enhances the receptor's response to glutamate, resulting in increased signaling through the receptor.
Biochemical and Physiological Effects
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of neurotransmitter release, and modulation of neuronal excitability. It has also been shown to have anti-inflammatory effects and to promote neurogenesis.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its high selectivity for mGluR5, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

For research on N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide include further investigation of its therapeutic potential in various neurological and psychiatric disorders, as well as its potential neuroprotective effects in the treatment of neurodegenerative disorders. Additionally, research could focus on optimizing the pharmacokinetic properties of N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide to improve its efficacy and reduce the need for frequent dosing.

Synthesis Methods

N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorobenzaldehyde with 3-acetylaniline to form 3-(2,5-dichlorophenyl)-N-(3-oxobutan-2-yl)aniline, which is then reacted with phenylsulfonyl chloride to form N-(3-acetylphenyl)-N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as addiction, anxiety, depression, and schizophrenia. It has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4S/c1-15(27)16-6-5-7-18(12-16)25-22(28)14-26(21-13-17(23)10-11-20(21)24)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZHYMSHUBYXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide

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